Ab-fubica

Cannabinoid Receptor EC50 Potency Comparison

Forensic labs require the exact AB-FUBICA reference standard to prevent false-positive identifications from cross-reacting analogs like AB-FUBINACA or ADB-FUBICA. • Eliminates risk of inaccurate quantitation due to distinct metabolite profiles-validated via HLM studies showing unique N-dealkylation and hydroxylation markers. • Enables compound-specific MRM transition development for LC-MS/MS, ensuring forensic integrity of ingestion confirmation. • ISO 17025 qualified RM; ≥98% purity. Shipped ambient with blue ice for long-distance.

Molecular Formula C21H22FN3O2
Molecular Weight 367.4 g/mol
CAS No. 1801338-22-6
Cat. No. B593438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAb-fubica
CAS1801338-22-6
SynonymsN-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxamide
Molecular FormulaC21H22FN3O2
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
InChIInChI=1S/C21H22FN3O2/c1-13(2)19(20(23)26)24-21(27)17-12-25(18-6-4-3-5-16(17)18)11-14-7-9-15(22)10-8-14/h3-10,12-13,19H,11H2,1-2H3,(H2,23,26)(H,24,27)/t19-/m0/s1
InChIKeyKTVPQJSKKGZIEA-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AB-FUBICA: Synthetic Cannabinoid Reference Standard


AB-FUBICA (CAS 1801338-22-6), chemically designated as N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxamide, is an indole-based synthetic cannabinoid (CB) [1]. It functions as a full agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2), activating G-protein coupled inwardly rectifying potassium (GIRK) channels . This compound is primarily utilized as an analytical reference material for forensic toxicology and metabolism studies, rather than as a pharmacological tool for therapeutic discovery . Its structural features, including the (S)-valinamide moiety and the 4-fluorobenzyl (FUB) tail group, place it within a specific subclass of synthetic cannabinoid receptor agonists (SCRAs) that have been identified in illicit drug markets globally [2].

Workflow
Analytical reference standard for forensic toxicology
Selection Logic
Compound-specific LC-MS/MS method development and biomonitoring
Use Context
Indole-based SCRA with (S)-valinamide and 4-fluorobenzyl tail group

Why AB-FUBICA Cannot Be Substituted


Direct substitution of AB-FUBICA with structurally similar synthetic cannabinoids like AB-FUBINACA, ADB-FUBICA, or AB-BICA in analytical workflows is scientifically invalid. Despite sharing core structural motifs—such as the indole/indazole scaffold, valinamide or tert-leucinamide linker, and the 4-fluorobenzyl tail—these analogs exhibit distinct metabolic pathways, chromatographic retention times, and mass spectrometric fragmentation patterns [1]. A study comparing AB-FUBICA, ADB-FUBICA, AB-BICA, and ADB-BICA using human liver microsomes (HLM) demonstrated that, while all four compounds undergo predominant N-dealkylation and hydroxylation on the 1-amino-alkyl moiety, the specific metabolite profiles are unique to each parent drug [2]. Using a metabolite or reference standard for AB-FUBINACA to quantify AB-FUBICA intake would lead to false negatives or inaccurate quantitation, as the diagnostic ion transitions and retention times are compound-specific [3]. Therefore, procurement of the exact AB-FUBICA analytical standard is non-negotiable for accurate forensic identification and biomonitoring .

Metabolite profile mismatch
AB-FUBINACA, ADB-FUBICA, or AB-BICA produce distinct metabolic fingerprints; using their standards may lead to false negatives in biomonitoring.
Chromatographic and mass spectrometric divergence
Unique retention times and diagnostic ion transitions mean analog standards cannot accurately quantify AB-FUBICA intake.
Structural analog interference
Shared indole/indazole scaffold does not guarantee analytical interchangeability; compound-specific validation is required.

AB-FUBICA Quantitative Differentiation Evidence


CB1 Potency: AB-FUBICA vs. ADB-FUBICA

AB-FUBICA activates the human CB1 receptor with an EC50 of 21 nM, while its close structural analog ADB-FUBICA exhibits a significantly higher potency with an EC50 of 2.6 nM at the same receptor . This ~8-fold difference in functional potency is critical for researchers performing in vitro experiments, as it dictates the concentration range required to achieve equivalent receptor activation [1].

CB1 Potency: AB-FUBICA vs. ADB-FUBICA
Head-to-head
EC50 = 21 nM (AB-FUBICA)
vs. 2.6 nM (ADB-FUBICA)
Supports distinct calibration-standard requirement; ~8-fold lower potency context.
In vitro functional assay context; specific concentration ranges reviewed.
Cannabinoid Receptor EC50 Potency Comparison In Vitro Pharmacology

CB2 Potency: AB-FUBICA vs. ADB-FUBICA

At the human CB2 receptor, AB-FUBICA shows an EC50 of 15 nM, compared to ADB-FUBICA's EC50 of 3.0 nM [1]. This ~5-fold difference in potency contributes to a distinct pharmacological profile between the two compounds. While both are potent agonists, the relative difference in potency at CB1 versus CB2 may have implications for downstream signaling bias or in vivo effects, though this remains to be fully elucidated [2].

CB2 Potency: AB-FUBICA vs. ADB-FUBICA
Head-to-head
EC50 = 15 nM (AB-FUBICA)
vs. 3.0 nM (ADB-FUBICA)
Supports receptor-subtype selectivity assay context; ~5-fold potency difference reported.
In vitro functional assay context; downstream signaling bias review required.
CB2 Receptor EC50 Receptor Subtype Selectivity In Vitro Pharmacology

Distinct Metabolite Profile from ADB-FUBICA

In a head-to-head in vitro metabolism study using human liver microsomes (HLM), AB-FUBICA, ADB-FUBICA, AB-BICA, and ADB-BICA all underwent predominant metabolism via N-dealkylation and hydroxylation on the 1-amino-alkyl moiety [1]. However, the specific mass-to-charge ratios (m/z), chromatographic retention times, and relative abundances of these metabolites were distinct for each parent compound [2]. The study identified unique metabolic fingerprints, enabling the recommendation of compound-specific analytical markers for biomonitoring. For AB-FUBICA, the N-dealkylation and hydroxylation metabolites were identified as suitable and appropriate markers, which differ from the optimal markers for its analogs [3].

Distinct Metabolite Profile from ADB-FUBICA
Head-to-head
N-dealkylation & hydroxylation on 1-amino-alkyl moiety; unique m/z and retention times.
Requires exact AB-FUBICA standard for correct biomarker validation.
HLM incubation; UPLC-HR-MS/MS analysis. Compound-specific markers recommended.
Drug Metabolism HLM LC-HR-MS/MS Forensic Toxicology Biomarker

Lower CB1 Binding Affinity vs. AB-FUBINACA

While not a direct functional comparison within the same assay, class-level inference suggests that AB-FUBICA (EC50 = 21 nM at CB1) is significantly less potent than the related indazole compound AB-FUBINACA, which has a reported CB1 binding affinity (Ki) of 0.9 nM and an EC50 of 23.2 nM in a GTPγS assay [1]. This indicates that AB-FUBICA represents a distinct point on the SCRA potency spectrum. Its lower affinity and potency make it a useful reference compound for calibrating assays designed to detect a wider range of SCRAs, including those with moderate activity, rather than just ultra-potent compounds like AB-FUBINACA or ADB-FUBINACA .

Lower CB1 Binding Affinity vs. AB-FUBINACA
Class-level
EC50 = 21 nM (AB-FUBICA)
vs. Ki 0.9 nM / EC50 23.2 nM (AB-FUBINACA)
Moderate-potency reference context for SCRA assay panel calibration.
Cross-assay comparison context; direct quantitative equivalence limited.
Binding Affinity Ki CB1 Receptor Receptor Binding SCRA

AB-FUBICA Optimal Use Cases


Forensic LC-MS/MS Confirmation

Forensic toxicology laboratories require the exact AB-FUBICA reference standard to develop and validate LC-MS/MS methods for confirming AB-FUBICA ingestion in biological specimens [1]. As established, its unique metabolic profile—specifically the N-dealkylation and hydroxylation metabolites on the 1-amino-alkyl moiety—are the recommended analytical markers . Use of this standard ensures that the monitored multiple reaction monitoring (MRM) transitions are specific to AB-FUBICA and will not cross-react with metabolites of the more potent analogs ADB-FUBICA or AB-FUBINACA, preventing false-positive identifications and ensuring the forensic integrity of the result .

SCRA Immunoassay Calibration

For laboratories developing or evaluating commercial immunoassay screening kits for synthetic cannabinoids, AB-FUBICA serves as a critical cross-reactivity calibrator [1]. Given its moderate CB1 potency (EC50 = 21 nM), it is distinct from the ultra-potent indazole compounds (e.g., ADB-FUBINACA, Ki = 0.36 nM) that often dominate assay design . Including AB-FUBICA in a cross-reactivity panel helps define the lower limit of an assay's detection capability for the valinamide-indole subclass of SCRAs, providing a more comprehensive understanding of the assay's true screening scope and preventing missed detections due to narrow antibody specificity .

In Vitro HLM Metabolism Studies

The established HLM study provides a validated protocol for generating phase I metabolites of AB-FUBICA [1]. Researchers investigating the comparative metabolism of SCRAs can use the AB-FUBICA standard as a parent compound to monitor its depletion and the formation of its specific N-dealkylation and hydroxylation products over time . This allows for a direct, quantitative comparison with other compounds in the same study (e.g., ADB-FUBICA, AB-BICA) to elucidate structure-metabolism relationships (SMR) within the indole/indazole SCRA family. Such studies are essential for predicting human metabolic pathways and identifying new urinary biomarkers for emerging drugs of abuse .

Application
Selection Property
Validation Focus
Forensic LC-MS/MS Confirmation
Compound-specific MRM transition development
Metabolite marker specificity; cross-reactivity review
SCRA Immunoassay Calibration
Moderate-potency indole-based calibrator
Cross-reactivity panel screening; assay detection scope
In Vitro HLM Metabolism Studies
Parent compound for phase I metabolite generation
Structure-metabolism relationship; biomarker identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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